(Z)-Benzyl 3-aminobut-2-enoate

Catalog No.
S12564127
CAS No.
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Benzyl 3-aminobut-2-enoate

Product Name

(Z)-Benzyl 3-aminobut-2-enoate

IUPAC Name

benzyl (E)-3-aminobut-2-enoate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3/b9-7+

InChI Key

LPYNWRPARGBJOL-VQHVLOKHSA-N

Canonical SMILES

CC(=CC(=O)OCC1=CC=CC=C1)N

Isomeric SMILES

C/C(=C\C(=O)OCC1=CC=CC=C1)/N

(Z)-Benzyl 3-aminobut-2-enoate, with the chemical formula C12H13NO2 and CAS number 464917-79-1, is an organic compound characterized by its unique structure that includes a benzyl group and an amino acid derivative. This compound features a double bond between the second and third carbon atoms of the butenoate chain, which contributes to its reactivity and biological properties. The presence of the amino group enhances its potential for various chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or amides.
  • Cyclization Reactions: The compound can participate in cyclization reactions, particularly when reacted with other electrophiles or under catalytic conditions, leading to the formation of cyclic structures such as indoles .

These reactions are significant for synthesizing more complex molecules in pharmaceutical applications.

Research has indicated that (Z)-Benzyl 3-aminobut-2-enoate exhibits various biological activities. Its structural features allow it to interact with biological targets effectively:

  • Antimicrobial Properties: Some studies suggest that derivatives of 3-aminobut-2-enoates possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Antitumor Activity: Compounds similar to (Z)-Benzyl 3-aminobut-2-enoate have shown promise in inhibiting tumor growth in certain cancer models, indicating potential applications in oncology .

The exact mechanisms of action are still being explored, but the compound's ability to modulate biological pathways is of significant interest.

Several synthetic routes have been developed for producing (Z)-Benzyl 3-aminobut-2-enoate:

  • Direct Alkylation Method: This method involves the reaction of benzyl bromide with 3-aminobut-2-enoic acid in the presence of a base such as sodium hydride or potassium carbonate. This straightforward approach yields the desired product efficiently.
  • Enamine Formation: Another synthesis route involves forming an enamine from an appropriate ketone followed by alkylation with benzyl bromide. This method allows for better control over stereochemistry and yields high-purity products .
  • Palladium-Catalyzed Reactions: Advanced synthetic methods may utilize palladium catalysts to facilitate coupling reactions that incorporate the benzyl group into the aminobutenoate framework, enhancing efficiency and selectivity .

(Z)-Benzyl 3-aminobut-2-enoate finds applications across various fields:

  • Pharmaceutical Industry: Its derivatives are being investigated for use as potential drug candidates due to their biological activities.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

The versatility of (Z)-Benzyl 3-aminobut-2-enoate makes it a valuable compound in both research and industrial applications.

Interaction studies involving (Z)-Benzyl 3-aminobut-2-enoate focus on its binding properties with various biological macromolecules:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can reveal insights into its mechanism of action and therapeutic potential.
  • Receptor Interaction: Studies examining how (Z)-Benzyl 3-aminobut-2-enoate binds to specific receptors may help elucidate its role in biological systems and guide further drug design efforts .

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

(Z)-Benzyl 3-aminobut-2-enoate shares structural similarities with several other compounds, which can be compared based on their functionalities and applications:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(Z)-Methyl 3-Aminobut-2-EnoateMethyl group instead of benzylAntimicrobialSimpler structure; less sterically hindered
Ethyl (Z)-3-Aminobut-2-EnoateEthyl group instead of benzylAntitumor activityMore soluble in organic solvents
(E)-Benzyl 3-Aminobut-2-EnoateE isomer; different stereochemistryPotentially different bindingDifferent reactivity due to stereochemistry

Each compound exhibits unique properties that could make them suitable for specific applications while sharing common features that highlight their relationship within the same chemical family.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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